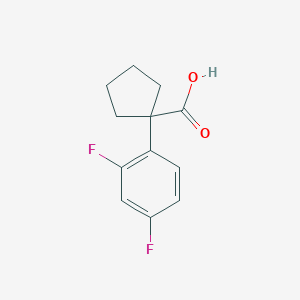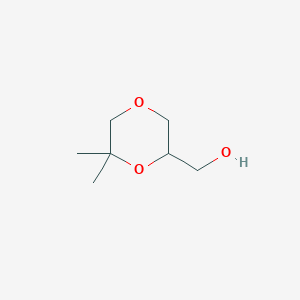
(6,6-Dimethyl-1,4-dioxan-2-yl)methanol
Vue d'ensemble
Description
“(6,6-Dimethyl-1,4-dioxan-2-yl)methanol” is a chemical compound with the molecular formula C7H14O3 . It has a molecular weight of 146.18 .
Molecular Structure Analysis
The molecular structure of “(6,6-Dimethyl-1,4-dioxan-2-yl)methanol” consists of a 1,4-dioxane ring, which is a six-membered ring with two oxygen atoms, and two methyl groups attached to the 6th carbon atom of the ring . The methanol group is attached to the 2nd carbon atom of the ring .Physical And Chemical Properties Analysis
“(6,6-Dimethyl-1,4-dioxan-2-yl)methanol” is a compound with the molecular formula C7H14O3 and a molecular weight of 146.18 . Unfortunately, specific physical and chemical properties such as density, boiling point, melting point, and flash point are not available .Applications De Recherche Scientifique
Heterogeneous Catalysis in Glycerol Conversion
The acid-catalyzed condensation of glycerol with various aldehydes and ketones, including the formation of cyclic acetals similar to (6,6-Dimethyl-1,4-dioxan-2-yl)methanol, was explored using solid acids as heterogeneous catalysts. These reactions are critical for converting renewable materials into potential novel platform chemicals, demonstrating the importance of such compounds in sustainable chemistry. This research highlights the capability of (6,6-Dimethyl-1,4-dioxan-2-yl)methanol derivatives as precursors for 1,3-propanediol derivatives, indicating their potential utility in producing environmentally friendly materials (Deutsch, Martin, & Lieske, 2007).
Asymmetric Synthesis
The compound has been utilized as a chiral auxiliary in the asymmetric synthesis of α-hydroxy esters, showcasing its application in creating stereochemically complex molecules. This application is pivotal in the pharmaceutical industry, where the stereochemistry of molecules can drastically affect drug efficacy (Jung, Ho, & Kim, 2000).
Organic Synthesis and Chemical Stability
Studies have also focused on the ozonolysis reactions involving methanol, where compounds similar to (6,6-Dimethyl-1,4-dioxan-2-yl)methanol play roles as intermediates. These reactions are essential for understanding the stability and reactivity of organic compounds under oxidative conditions, providing insights into organic synthesis strategies (Griesbaum, Mertens, & Jung, 1990).
Chemiluminescence Research
The synthesis and thermal stability of bisdioxetanes derived from p-dioxines, including those related to (6,6-Dimethyl-1,4-dioxan-2-yl)methanol, have been investigated for their chemiluminescence properties. This research is relevant in developing new materials for biochemical assays and imaging technologies, showcasing the broader applications of such compounds in scientific research (Adam, Platsch, & Schmidt, 1985).
Propriétés
IUPAC Name |
(6,6-dimethyl-1,4-dioxan-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-7(2)5-9-4-6(3-8)10-7/h6,8H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDHPCUZQKVYRPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCC(O1)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6,6-Dimethyl-1,4-dioxan-2-yl)methanol | |
CAS RN |
1263375-44-5 | |
| Record name | (6,6-dimethyl-1,4-dioxan-2-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-6-[3-(methoxymethyl)pyrrolidin-1-yl]-2-methylpyrimidine](/img/structure/B1469288.png)
![(1-cyclopropyl-1H-benzo[d]imidazol-5-yl)methanamine](/img/structure/B1469289.png)
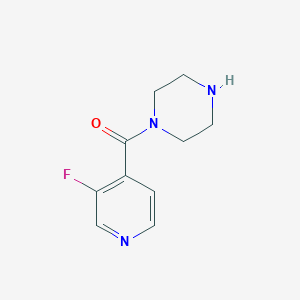
![1-[(Cyclopentylcarbamoyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469292.png)
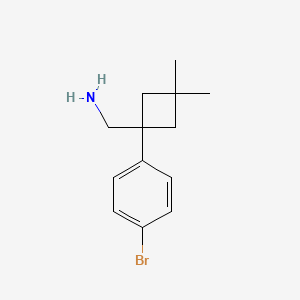
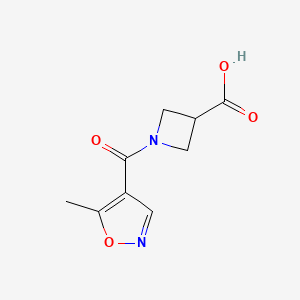
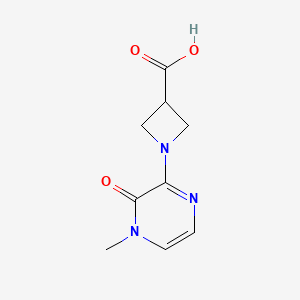
![1-[2-Chloro-4-(2,2,2-trifluoroethoxy)-phenyl]-ethylamine](/img/structure/B1469300.png)
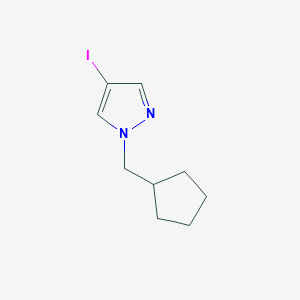
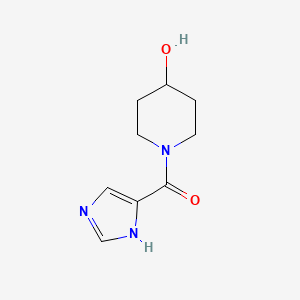
![1-[(4-Bromothiophen-2-yl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469305.png)
![4-[3-(Methoxymethyl)pyrrolidin-1-yl]-4-oxobutanoic acid](/img/structure/B1469308.png)
![2-Amino-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1469309.png)
